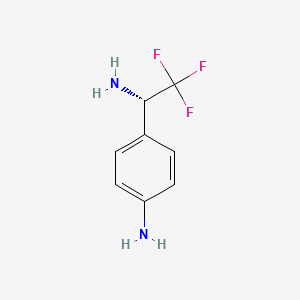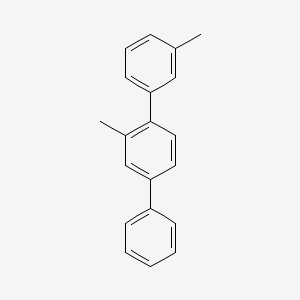
2-methyl-1-(3-methylphenyl)-4-phenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene is an organic compound with a complex aromatic structure. This compound is characterized by the presence of multiple benzene rings, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene typically involves the use of Grignard reagents. One common method is the reaction of 3-methylbenzyl chloride with phenylmagnesium bromide, followed by the addition of 2-methylbenzyl chloride. The reaction is carried out in an anhydrous ether solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-(3-methylphenyl)-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents like nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a model compound in drug development and pharmacological studies.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene involves its interaction with various molecular targetsIts aromatic structure allows it to participate in π-π interactions, which are crucial in many biological processes .
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-phenyl-1-propanol
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-phenylpropionic acid
Comparison: Compared to these similar compounds, 2-methyl-1-(3-methylphenyl)-4-phenylbenzene has a more complex aromatic structure, which provides it with unique reactivity and stability. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Propriétés
Formule moléculaire |
C20H18 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
2-methyl-1-(3-methylphenyl)-4-phenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-7-6-10-19(13-15)20-12-11-18(14-16(20)2)17-8-4-3-5-9-17/h3-14H,1-2H3 |
Clé InChI |
JYJCBXHDQIMHJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


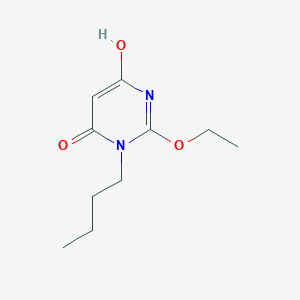
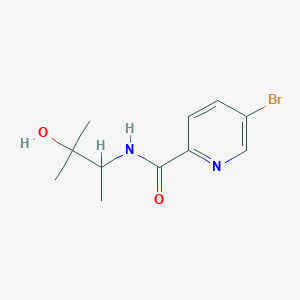
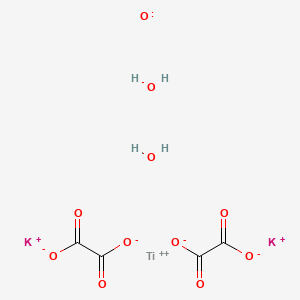
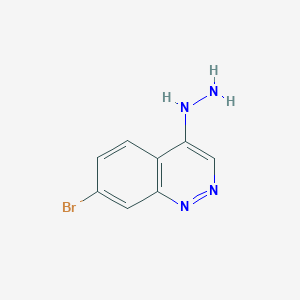
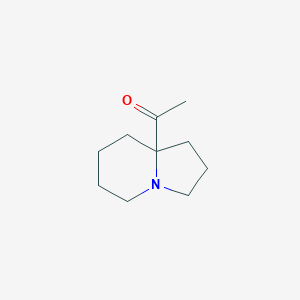
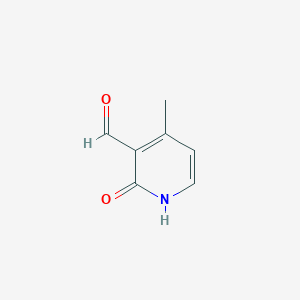
![4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13094849.png)
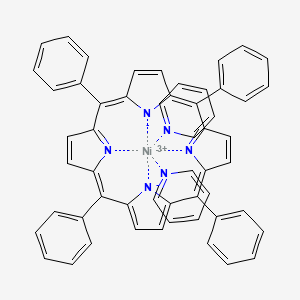
![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)
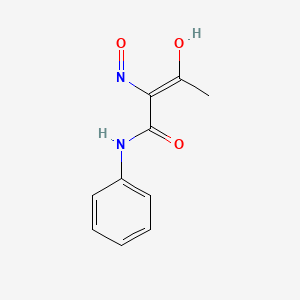
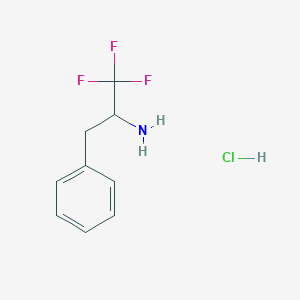
![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)
